Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt
CAS No.: 105918-81-8
Cat. No.: VC20803231
Molecular Formula: C5H11N3O4
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105918-81-8 |
|---|---|
| Molecular Formula | C5H11N3O4 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | azanium;2-(ethylcarbamoylamino)-2-oxoacetate |
| Standard InChI | InChI=1S/C5H8N2O4.H3N/c1-2-6-5(11)7-3(8)4(9)10;/h2H2,1H3,(H,9,10)(H2,6,7,8,11);1H3 |
| Standard InChI Key | OIXKHCJUTFWBBL-UHFFFAOYSA-N |
| SMILES | CCNC(=O)NC(=O)C(=O)[O-].[NH4+] |
| Canonical SMILES | CCNC(=O)NC(=O)C(=O)[O-].[NH4+] |
Introduction
Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt is a complex organic compound with a molecular formula of C5H11N3O4. It is also known by several synonyms, including 5-Ethyloxaluric acid ammonium salt and azanium;2-(ethylcarbamoylamino)-2-oxoacetate . This compound is a derivative of acetic acid, modified with an ethylamino carbonyl group and an amino group, forming a monoammonium salt.
Synthesis
The synthesis of Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt typically involves the reaction of its parent compound, 2-(3-ethylureido)-2-oxoacetic acid, with ammonia. This process forms the monoammonium salt, which can be purified through crystallization or other methods.
Applications
While specific applications of this compound are not widely documented, compounds with similar structures are often used in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. The presence of the ethylamino group and the ammonium salt suggests potential use in biological systems or as a precursor for more complex molecules.
Parent Compound
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Parent Compound: 2-(3-Ethylureido)-2-oxoacetic acid (CID 3064870)
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Relationship: The parent compound is the acid form before the formation of the ammonium salt.
Similar Compounds
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Oxamic Acid Derivatives: Compounds like ammonium oxamate (Acetic acid, 2-amino-2-oxo-, ammonium salt) share similar structural motifs but lack the ethylamino group .
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Sodium Oxamate: Another derivative of oxamic acid, where sodium replaces the ammonium ion, is used in various biochemical studies .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt | C5H11N3O4 | 177.16 | 105918-81-8 |
| Ammonium Oxamate | C2H3NO3.H3N | - | 516-00-7 |
| Sodium Oxamate | C2H2NNaO3 | 111.03 | 565-73-1 |
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